molecular formula C15H17NO2S B240496 2-(3-ethylphenoxy)-N-(2-thienylmethyl)acetamide

2-(3-ethylphenoxy)-N-(2-thienylmethyl)acetamide

カタログ番号 B240496
分子量: 275.4 g/mol
InChIキー: GVUORKDCOTYYCL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-ethylphenoxy)-N-(2-thienylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

作用機序

2-(3-ethylphenoxy)-N-(2-thienylmethyl)acetamide acts as a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key mediator of B-cell receptor signaling. By inhibiting BTK, this compound blocks the activation and survival of B-cells, which are involved in the development and progression of various types of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of BTK phosphorylation, the downregulation of B-cell activation markers, and the induction of apoptosis in cancer cells. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines in autoimmune diseases.

実験室実験の利点と制限

One of the main advantages of 2-(3-ethylphenoxy)-N-(2-thienylmethyl)acetamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, the compound has also been shown to have limited efficacy in some preclinical models, which may limit its potential for certain types of cancer and autoimmune diseases.

将来の方向性

There are several future directions for the development of 2-(3-ethylphenoxy)-N-(2-thienylmethyl)acetamide and other BTK inhibitors, including the optimization of dosing and administration schedules, the identification of biomarkers for patient selection, and the combination with other targeted therapies. In addition, the potential of BTK inhibition in other diseases, such as viral infections and inflammatory bowel disease, is currently being explored.

合成法

The synthesis of 2-(3-ethylphenoxy)-N-(2-thienylmethyl)acetamide involves several steps, including the reaction of 3-ethylphenol with thionyl chloride to form 3-chloroethylphenol, which is then reacted with 2-thiophenemethylamine to form the intermediate product. The final product is obtained by reacting the intermediate with acetic anhydride in the presence of a catalyst.

科学的研究の応用

2-(3-ethylphenoxy)-N-(2-thienylmethyl)acetamide has been extensively studied in preclinical models of cancer and autoimmune diseases, including lymphoma, leukemia, multiple myeloma, and rheumatoid arthritis. The compound has been shown to inhibit the growth and proliferation of cancer cells, as well as to modulate the immune response in autoimmune diseases.

特性

分子式

C15H17NO2S

分子量

275.4 g/mol

IUPAC名

2-(3-ethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C15H17NO2S/c1-2-12-5-3-6-13(9-12)18-11-15(17)16-10-14-7-4-8-19-14/h3-9H,2,10-11H2,1H3,(H,16,17)

InChIキー

GVUORKDCOTYYCL-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)OCC(=O)NCC2=CC=CS2

正規SMILES

CCC1=CC(=CC=C1)OCC(=O)NCC2=CC=CS2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。